

3-Hydroxypromazine chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest

Compound Name: 3-Hydroxypromazine

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3-Hydroxypromazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxypromazine is a significant metabolite of the phenothiazine antipsychotic drug, promazine. This document provides a comprehensive technical overview of its chemical structure, properties, and inferred biological activities. While experimental data for **3-Hydroxypromazine** is limited, this guide synthesizes available information and extrapolates potential characteristics and methodologies based on closely related compounds. The content herein is intended to serve as a foundational resource for researchers engaged in the study of phenothiazine metabolism, pharmacokinetics, and drug development.

Chemical Structure and Properties

3-Hydroxypromazine, with the IUPAC name 10-[3-(dimethylamino)propyl]phenothiazin-3-ol, is a derivative of promazine characterized by the addition of a hydroxyl group at the 3-position of the phenothiazine ring.^[1] This structural modification is a result of metabolic processes in the body.

Chemical Structure

The chemical structure of **3-Hydroxypromazine** is presented below:

Chemical Identifiers:

- IUPAC Name: 10-[3-(dimethylamino)propyl]phenothiazin-3-ol^{[1][2]}
- CAS Number: 316-85-8^{[1][2]}
- Molecular Formula: C₁₇H₂₀N₂OS^{[1][2]}
- SMILES: CN(C)CCCN1C2=C(C=C(C=C2)O)SC3=CC=CC=C31^[1]
- InChI Key: FCWHSDRYYOAXGG-UHFFFAOYSA-N^[1]

Physicochemical Properties

Quantitative experimental data for many of the physical properties of **3-Hydroxypromazine** are not readily available in the public domain. The following table summarizes the known and computed properties.

Property	Value	Source
Molecular Weight	300.4 g/mol	[1][2]
Monoisotopic Mass	300.12963444 Da	PubChem (Computed)
XLogP3	4.2	PubChem (Computed)
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	
pKa	Data not available	

Signaling Pathways and Mechanism of Action

Direct pharmacological studies on **3-Hydroxypromazine** are scarce. However, its mechanism of action can be inferred from its structural similarity to promazine and other phenothiazine antipsychotics. Promazine and its analogues are known to interact with a variety of neurotransmitter receptors. The primary mechanism of action for antipsychotic effects is believed to be the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain. Additionally, phenothiazines often exhibit antagonist activity at histamine H1, muscarinic M1, and alpha-1 adrenergic receptors, which contribute to their side effect profile, including sedation, anticholinergic effects, and orthostatic hypotension.

As a hydroxylated metabolite, **3-Hydroxypromazine** is likely to retain affinity for these receptors. The introduction of a hydroxyl group can, in some cases, alter the binding affinity and selectivity for different receptor subtypes.

Inferred mechanism of **3-Hydroxypromazine** at the synapse.

Experimental Protocols

While a dedicated, standardized protocol for the synthesis and analysis of **3-Hydroxypromazine** is not widely published, the following sections outline plausible methodologies based on the analysis of promazine and its metabolites, as well as general techniques for similar compounds.

Isolation from Biological Matrices

3-Hydroxypromazine is a known metabolite of promazine and can be isolated from biological samples such as urine. The general workflow for its isolation is as follows:

Workflow for the isolation of **3-Hydroxypromazine**.

Methodology:

- **Sample Preparation:** Collect urine samples from subjects administered with promazine.
- **Enzymatic Hydrolysis:** Since **3-Hydroxypromazine** is often present as a glucuronide or sulfate conjugate, treat the urine sample with β -glucuronidase and arylsulfatase to cleave the conjugate and release the free metabolite.
- **Extraction:** Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) or use a solid-phase extraction (SPE) cartridge to isolate the analyte from the aqueous matrix.
- **Purification:** Further purify the extracted sample using preparative high-performance liquid chromatography (HPLC) to obtain a pure fraction of **3-Hydroxypromazine**.

Analytical Methods

An HPLC method for the analysis of **3-Hydroxypromazine** can be adapted from established methods for other phenothiazines.

Proposed HPLC Conditions:

Parameter	Condition
Column	C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase	A gradient of acetonitrile and a buffer (e.g., ammonium acetate)
Flow Rate	1.0 mL/min
Detection	UV at a wavelength around 254 nm
Injection Volume	20 µL

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detection -> data_analysis;
data_analysis -> result;
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```

Workflow for HPLC analysis of 3-Hydroxypromazine.

GC-MS is a powerful technique for the identification and quantification of metabolites. For a polar compound like **3-Hydroxypromazine**, derivatization may be necessary to improve its volatility and chromatographic properties.

Proposed GC-MS Conditions:

Parameter	Condition
Derivatization	Silylation (e.g., with BSTFA) to cap the hydroxyl and amine groups
GC Column	Capillary column with a non-polar stationary phase (e.g., DB-5ms)
Carrier Gas	Helium
Ionization Mode	Electron Ionization (EI)
Mass Analyzer	Quadrupole or Time-of-Flight (TOF)

Conclusion

3-Hydroxypromazine is a key metabolite in the biotransformation of promazine. While direct experimental data on its physicochemical properties and pharmacological profile are limited, its structural relationship to other phenothiazines allows for informed postulations regarding its biological activity and analytical methodologies. This guide provides a consolidated resource to aid researchers in designing experiments and furthering the

understanding of this and related compounds. Further investigation is warranted to fully characterize the properties and pharmacological significance **3-Hydroxypromazine**.

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References

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- To cite this document: BenchChem. [3-Hydroxypromazine chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b130020#3-hydroxypromazine-chemical-structure-and-properties>]

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